Ethyl 2-(4-cyanophenyl)-4-methyl-1,3-thiazole-5-carboxylate
Description
Ethyl 2-(4-cyanophenyl)-4-methyl-1,3-thiazole-5-carboxylate is a thiazole-based compound characterized by a cyano group at the para position of the phenyl ring attached to the thiazole core. Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in their five-membered ring, known for their versatility in medicinal chemistry. The presence of the electron-withdrawing cyano group likely enhances binding affinity to enzymatic targets compared to electron-donating substituents.
Properties
CAS No. |
648882-58-0 |
|---|---|
Molecular Formula |
C14H12N2O2S |
Molecular Weight |
272.32 g/mol |
IUPAC Name |
ethyl 2-(4-cyanophenyl)-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C14H12N2O2S/c1-3-18-14(17)12-9(2)16-13(19-12)11-6-4-10(8-15)5-7-11/h4-7H,3H2,1-2H3 |
InChI Key |
WNLLRULKUFFPPN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CC=C(C=C2)C#N)C |
Origin of Product |
United States |
Preparation Methods
Synthesis via Cyclization and Alkylation
One notable method involves the cyclization of a precursor compound followed by alkylation:
Step 1: Synthesis of Thiobenzamide
- Starting with 4-hydroxy-3-nitrobenzaldehyde, it is reacted with hydroxylamine and sodium formate in refluxing formic acid to produce 4-hydroxy-3-nitrobenzonitrile.
- This intermediate is treated with thioacetamide to yield the corresponding thiobenzamide.
Step 2: Cyclization
- The thiobenzamide is then cyclized with ethyl 2-chloroacetoacetate to form 2-(4-hydroxy-3-nitrophenyl)-4-methylthiazole-5-carboxylic acid ethyl ester.
Step 3: Alkylation
Reduction and Diazotization
Another method involves reduction and diazotization steps:
Step 1: Reduction
- The nitro group in the previous intermediate is reduced using palladium on carbon under hydrogen atmosphere to obtain the corresponding amino derivative.
Step 2: Diazotization
Alternative Methods Using Metal Nitrates
Recent developments have introduced alternative methods that utilize metal nitrates as reagents:
Step 1: Reaction with Metal Nitrate
- Ethyl 2-(4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate is reacted with a metal nitrate in the presence of acid chlorides and N,N-dimethylformamide (DMF) at controlled temperatures to yield ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methyl-5-thiazolecarboxylate.
Step 2: Purification
The effectiveness of these methods can be evaluated based on yield percentages and purity levels achieved during synthesis. Below is a summary table comparing different synthesis routes:
| Method | Yield (%) | Purity (%) | Key Steps |
|---|---|---|---|
| Cyclization and Alkylation | ~90 | >98 | Cyclization with thioacetamide |
| Reduction and Diazotization | ~85 | >95 | Reduction with Pd/C, diazotization |
| Metal Nitrate Method | ~94 | >91 | Reaction with metal nitrate in DMF |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-cyanophenyl)-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions may require reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated thiazole derivatives.
Scientific Research Applications
Ethyl 2-(4-cyanophenyl)-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-cyanophenyl)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to microbial enzymes, disrupting their function and exhibiting antimicrobial activity. The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key differences in substituents, biological activities, and synthesis routes among ethyl 2-(4-cyanophenyl)-4-methyl-1,3-thiazole-5-carboxylate and its analogs:
Key Observations:
- Substituent Effects: The cyano group in the target compound enhances polarity and electronic effects compared to hydroxyl (TEI-6720) or alkoxy (Impurity XV) groups. This may improve target binding but reduce solubility .
- Biological Activity: Compounds with para-substituted electron-withdrawing groups (e.g., cyano, chloro) show activity in metabolic disorders, while analogs with amino groups (e.g., BAC) exhibit hypoglycemic effects .
- Synthesis Complexity: Introduction of the cyano group often requires multistep reactions, such as formylation followed by dehydration, as seen in febuxostat intermediates .
Biological Activity
Ethyl 2-(4-cyanophenyl)-4-methyl-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an antitumor agent and possesses antibacterial and antifungal properties. This article synthesizes findings from various studies to elucidate its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 290.32 g/mol
- CAS Number : 934470-15-2
The compound features a thiazole ring, which is known for its biological significance, particularly in drug design. The presence of the cyano group at the para position of the phenyl ring enhances its reactivity and biological profile.
Antitumor Activity
Research indicates that thiazole derivatives, including this compound, exhibit significant antitumor activity. A study highlighted that compounds with a similar thiazole structure displayed IC values in the low micromolar range against various cancer cell lines:
| Compound | Cell Line | IC (µM) |
|---|---|---|
| 9 | Jurkat | 1.61 ± 1.92 |
| 10 | A-431 | 1.98 ± 1.22 |
The presence of electron-donating groups, such as methyl at position 4 of the phenyl ring, is crucial for enhancing cytotoxic activity against these cell lines .
Antibacterial and Antifungal Activity
This compound has also been evaluated for its antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains were reported as follows:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Bacillus subtilis | 4.69 |
These findings suggest that this compound exhibits moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the thiazole and phenyl rings significantly influence the biological activity of this compound:
- Thiazole Ring Modifications : Substituents on the thiazole ring can enhance or diminish activity; for instance, the introduction of electron-withdrawing groups has been shown to improve antitumor efficacy.
- Phenyl Ring Substituents : The position and nature of substituents on the phenyl ring are critical; para-substituted groups generally yield better biological outcomes compared to ortho or meta positions.
Case Studies
Several case studies have documented the efficacy of thiazole derivatives in clinical settings:
- A clinical trial involving a thiazole derivative similar to this compound demonstrated promising results in patients with advanced solid tumors, leading to further investigations into its mechanism of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
